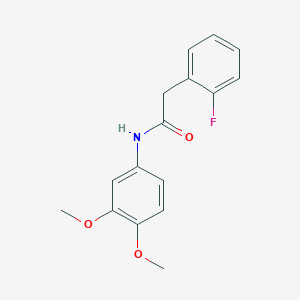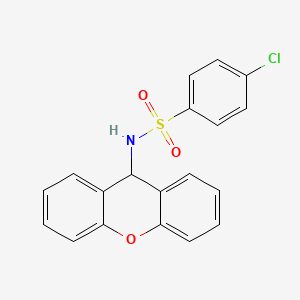![molecular formula C15H15N3O6S B4926307 N-(4-{[(2-methoxy-4-nitrophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4926307.png)
N-(4-{[(2-methoxy-4-nitrophenyl)amino]sulfonyl}phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[(2-methoxy-4-nitrophenyl)amino]sulfonyl}phenyl)acetamide, commonly known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNPA is a sulfonamide-based compound that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of MNPA involves the inhibition of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate. MNPA binds to the active site of carbonic anhydrase, preventing the binding of carbon dioxide and the subsequent formation of bicarbonate. This inhibition of carbonic anhydrase activity has been found to have various physiological effects, including the reduction of intraocular pressure and the inhibition of tumor cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MNPA are primarily related to its inhibition of carbonic anhydrase activity. MNPA has been found to reduce intraocular pressure in animal models, making it a potential treatment for glaucoma. MNPA has also been found to inhibit the growth of cancer cells by interfering with their metabolism. In addition, MNPA has been found to exhibit anti-inflammatory activity, making it a potential treatment for inflammatory diseases.
実験室実験の利点と制限
The advantages of using MNPA in lab experiments include its potent inhibitory activity against carbonic anhydrase, its fluorescent properties, and its potential use as a building block for the synthesis of various organic compounds. However, the limitations of using MNPA in lab experiments include its complex synthesis process, its potential toxicity, and the need for careful control of reaction conditions and purification steps.
将来の方向性
There are several future directions for the study of MNPA, including the development of more efficient synthesis methods, the study of its potential applications in drug discovery and material science, and the investigation of its potential toxicity and side effects. In addition, further studies are needed to elucidate the mechanism of action of MNPA and its physiological effects in various disease models.
合成法
MNPA has been synthesized through various methods, including the reaction of 4-aminobenzenesulfonamide with 2-methoxy-4-nitrobenzenesulfonyl chloride followed by the reaction with acetic anhydride. Another method involves the reaction of 4-aminobenzenesulfonamide with 2-methoxy-4-nitrobenzenesulfonyl isocyanate followed by the reaction with acetic anhydride. The synthesis of MNPA is a multistep process that requires careful control of reaction conditions and purification steps.
科学的研究の応用
MNPA has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. MNPA has been found to exhibit potent inhibitory activity against carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. MNPA has also been studied for its potential use as a fluorescent probe for the detection of metal ions in solution. In addition, MNPA has been used as a building block for the synthesis of various organic compounds with potential applications in drug discovery and material science.
特性
IUPAC Name |
N-[4-[(2-methoxy-4-nitrophenyl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6S/c1-10(19)16-11-3-6-13(7-4-11)25(22,23)17-14-8-5-12(18(20)21)9-15(14)24-2/h3-9,17H,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBYWQHWWQOLSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(2-methoxy-4-nitrophenyl)sulfamoyl]phenyl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4926232.png)
![ethyl 2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B4926239.png)

![1-cyclobutyl-N-[4-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4926250.png)
![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-methylbenzoate](/img/structure/B4926275.png)
![2-amino-7-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4926292.png)


![1-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)azepane](/img/structure/B4926313.png)
![3-cyclohexyl-5-{4-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4926318.png)
![2-[(4-acetylphenyl)amino]-3-(dimethylamino)naphthoquinone](/img/structure/B4926321.png)
![ethyl 4-[(1,1-dioxido-2,3-dihydro-3-thienyl)amino]benzoate](/img/structure/B4926325.png)

